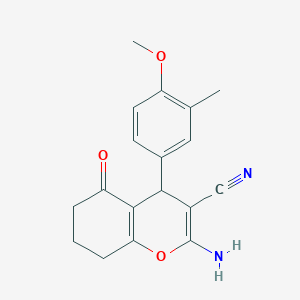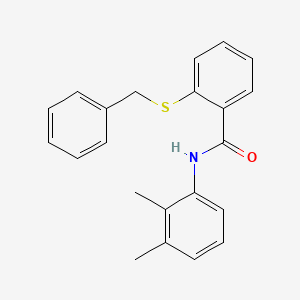![molecular formula C17H16N2OS2 B4928770 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4928770.png)
5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone
Vue d'ensemble
Description
5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone, also known as PBIT, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. PBIT belongs to the class of imidazolidinone compounds and is known for its ability to inhibit protein-protein interactions, making it an attractive candidate for drug development.
Mécanisme D'action
5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone works by binding to specific protein domains involved in protein-protein interactions, thereby disrupting the interaction and inhibiting the function of the proteins. This mechanism of action makes 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone an attractive candidate for drug development, as it can target specific disease pathways without affecting other cellular processes.
Biochemical and Physiological Effects:
5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, inhibition of amyloid-beta peptide aggregation, and inhibition of viral replication. 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone is its ability to selectively target specific protein-protein interactions, making it a valuable tool for studying disease pathways. However, 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone's mechanism of action may also make it challenging to study in certain contexts, as it can disrupt normal cellular processes. Additionally, 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone's synthesis method is complex and may limit its availability for certain experiments.
Orientations Futures
There are many potential future directions for 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone research, including further studies on its therapeutic applications in cancer, Alzheimer's disease, and viral infections. Additionally, 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone's ability to selectively target specific protein-protein interactions could be further explored for drug development purposes. Finally, the synthesis method for 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone could be optimized to improve its availability for research and potential clinical use.
Applications De Recherche Scientifique
5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and viral infections. Studies have shown that 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone can inhibit the growth of cancer cells by targeting specific protein-protein interactions involved in cancer progression. 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Propriétés
IUPAC Name |
5-(benzylsulfanylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-16-15(12-22-11-13-7-3-1-4-8-13)18-17(21)19(16)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMLLWASCBZFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661807 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Benzylsulfanylmethyl-3-phenyl-2-thioxo-imidazolidin-4-one | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928688.png)
![2-(benzyl{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B4928694.png)
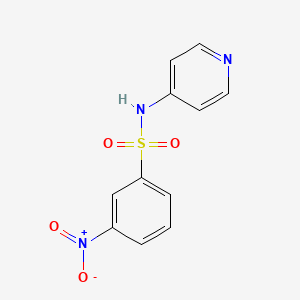
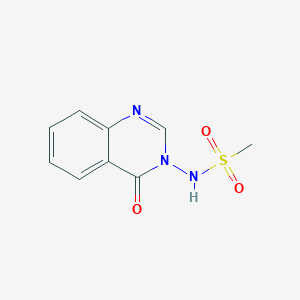
![2-[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4928727.png)
![3-{[4-(allyloxy)-2-bromo-5-methoxybenzyl]amino}-1-propanol](/img/structure/B4928738.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4928760.png)
![1-(2-furoyl)-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4928772.png)
![2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4928780.png)
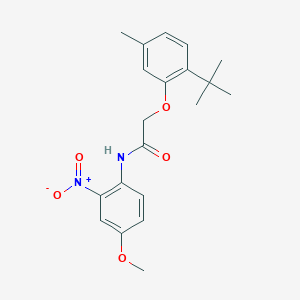
![N-[5-(1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4928787.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B4928795.png)
